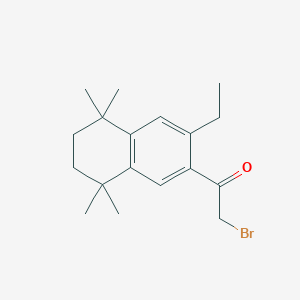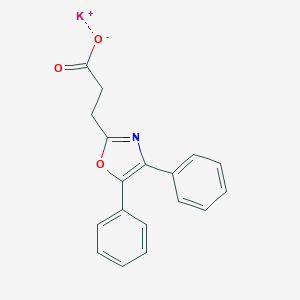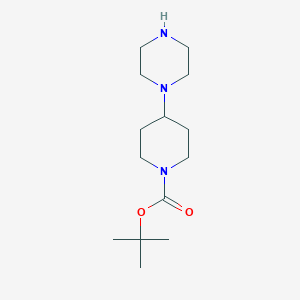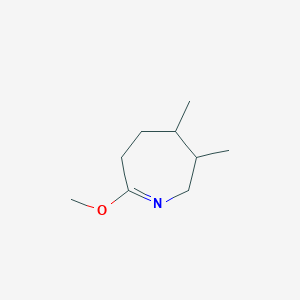
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine works by binding to and activating serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine also activates other serotonin receptors, including 5-HT2C and 5-HT1A.
Efectos Bioquímicos Y Fisiológicos
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it is a controlled substance and is not widely available. Additionally, its hallucinogenic effects make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the neuroprotective properties of 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine and its effects on neurogenesis.
Métodos De Síntesis
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized by reacting 3,4-dimethoxyphenylacetone with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the amine with sodium borohydride. The final step involves the conversion of the amine to the azepine by reacting it with cyclohexanone in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to increase neurogenesis in the hippocampus. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
165385-48-8 |
|---|---|
Nombre del producto |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(11-3)10-6-8(7)2/h7-8H,4-6H2,1-3H3 |
Clave InChI |
XHGYCMUOWVFXGN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NCC1C)OC |
SMILES canónico |
CC1CCC(=NCC1C)OC |
Sinónimos |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-3,4-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
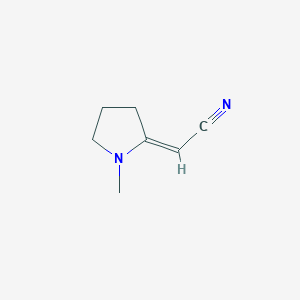
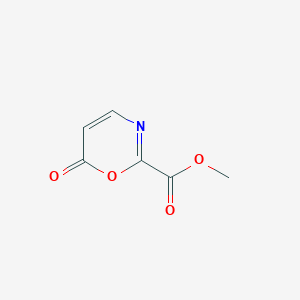
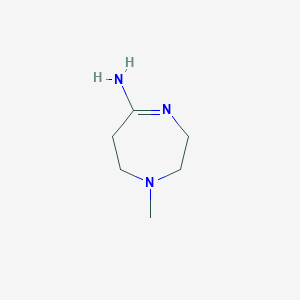
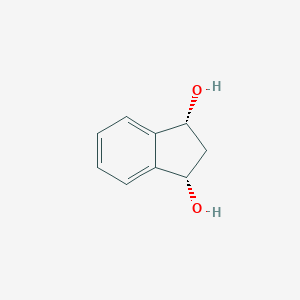
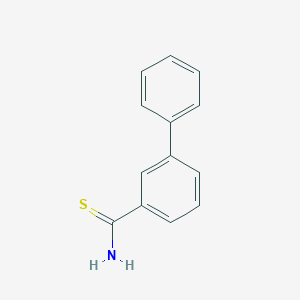

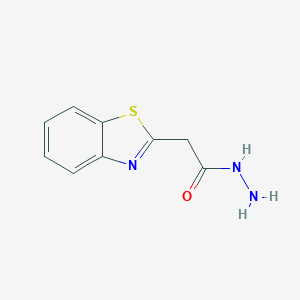
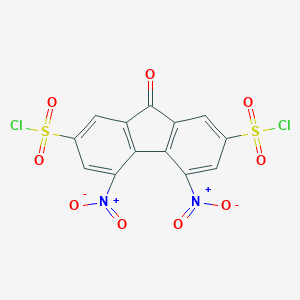
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
